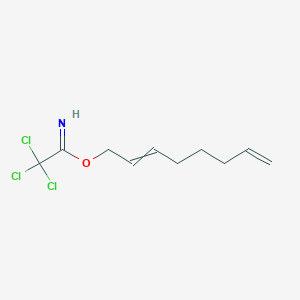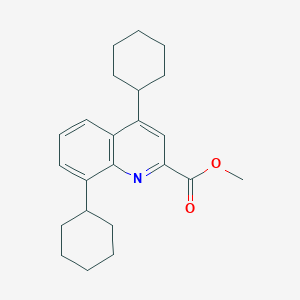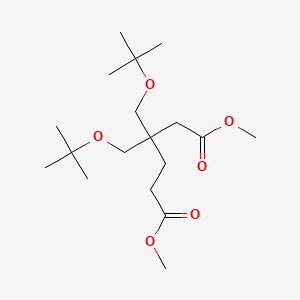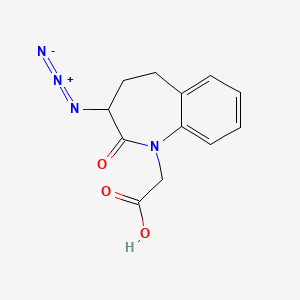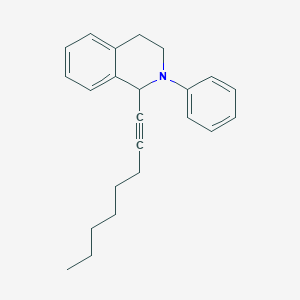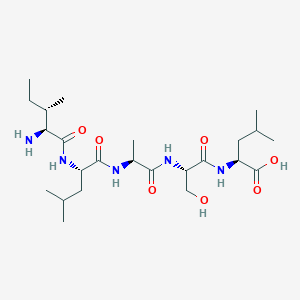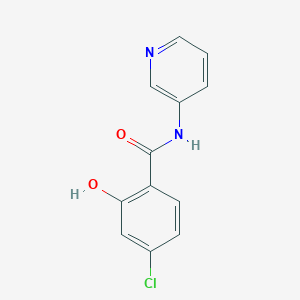![molecular formula C51H69Br3O3 B14211013 1,1',1''-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-bromohexyl)oxy]benzene} CAS No. 593156-87-7](/img/structure/B14211013.png)
1,1',1''-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-bromohexyl)oxy]benzene}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’'-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-bromohexyl)oxy]benzene} is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with three propane-2,2-diyl groups, each further substituted with a 4-[(6-bromohexyl)oxy]benzene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-bromohexyl)oxy]benzene} typically involves multiple steps, starting with the preparation of the core benzene ring substituted with propane-2,2-diyl groups. This can be achieved through Friedel-Crafts alkylation reactions, where benzene is reacted with appropriate alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride.
Subsequently, the 4-[(6-bromohexyl)oxy]benzene groups are introduced through nucleophilic substitution reactions. This involves reacting the intermediate compound with 6-bromohexanol in the presence of a base such as potassium carbonate to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’,1’'-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-bromohexyl)oxy]benzene} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the bromo groups to corresponding alcohols.
Substitution: The bromo groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Wissenschaftliche Forschungsanwendungen
1,1’,1’'-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-bromohexyl)oxy]benzene} has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Industry: Utilized in the production of advanced materials, such as polymers or coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1,1’,1’'-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-bromohexyl)oxy]benzene} depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’,1’'-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-chlorohexyl)oxy]benzene}
- 1,1’,1’'-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-iodohexyl)oxy]benzene}
- 1,1’,1’'-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-fluorohexyl)oxy]benzene}
Uniqueness
The uniqueness of 1,1’,1’'-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-bromohexyl)oxy]benzene} lies in its specific substitution pattern and the presence of bromo groups, which can impart distinct reactivity and properties compared to its chloro, iodo, or fluoro analogs. This makes it a valuable compound for various applications where such properties are desirable.
Eigenschaften
CAS-Nummer |
593156-87-7 |
|---|---|
Molekularformel |
C51H69Br3O3 |
Molekulargewicht |
969.8 g/mol |
IUPAC-Name |
1,3,5-tris[2-[4-(6-bromohexoxy)phenyl]propan-2-yl]benzene |
InChI |
InChI=1S/C51H69Br3O3/c1-49(2,40-19-25-46(26-20-40)55-34-16-10-7-13-31-52)43-37-44(50(3,4)41-21-27-47(28-22-41)56-35-17-11-8-14-32-53)39-45(38-43)51(5,6)42-23-29-48(30-24-42)57-36-18-12-9-15-33-54/h19-30,37-39H,7-18,31-36H2,1-6H3 |
InChI-Schlüssel |
OVDLVCVEHZMLGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)OCCCCCCBr)C2=CC(=CC(=C2)C(C)(C)C3=CC=C(C=C3)OCCCCCCBr)C(C)(C)C4=CC=C(C=C4)OCCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2,3,4-Tris(hexyloxy)phenyl]prop-2-enoyl chloride](/img/structure/B14210936.png)
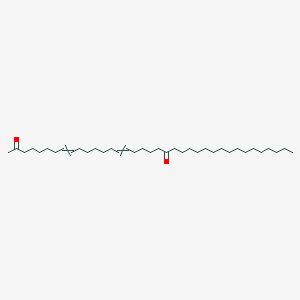
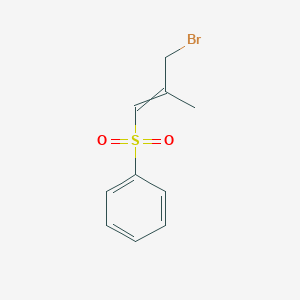
![Pyrrolidine, 2-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, (2R)-](/img/structure/B14210956.png)
![2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzoxazole](/img/structure/B14210959.png)
